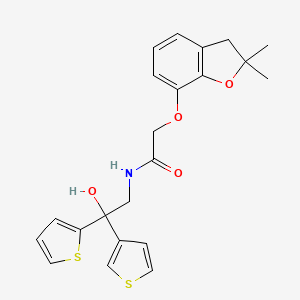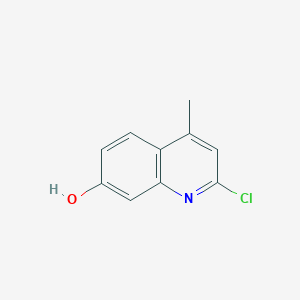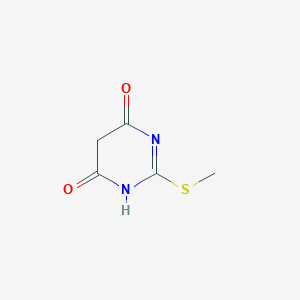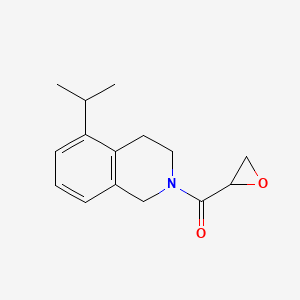
2-bromo-N-(4-methoxyphenyl)propanamide
カタログ番号 B2473631
CAS番号:
99359-37-2
分子量: 258.115
InChIキー: OHKOKTSMJKGAHR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-bromo-N-(4-methoxyphenyl)propanamide” is a specialty product used in proteomics research . It has a molecular formula of C10H12BrNO2 and a molecular weight of 258.12 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom attached to the second carbon of the propanamide chain, and a 4-methoxyphenyl group attached to the nitrogen atom of the propanamide .Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C10H12BrNO2 and a molecular weight of 258.12 .科学的研究の応用
Analytical Chemistry and Toxicology
- Case Study Analysis: A study by Poklis et al. (2014) demonstrates the use of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for the detection and quantification of N-benzyl phenethylamines derivatives, highlighting the importance of such compounds in toxicological analysis and forensic science (Poklis et al., 2014).
Pharmacological Research
- Antibacterial Activity Research: Eissa et al. (2017) investigated novel (6-methoxy-2-naphthyl) propanamide derivatives for their potential antibacterial activity, demonstrating the relevance of such compounds in the development of new antibacterial agents (Eissa et al., 2017).
Biochemistry and Molecular Studies
- Structural Analysis: A study by Kulai and Mallet-Ladeira (2016) on the synthesis and molecular structure of a similar compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, provides insights into the importance of structural analysis in understanding the properties of such compounds (Kulai & Mallet-Ladeira, 2016).
- Photocleavage Reactions: Research on the photochemistry of monothioimides, including compounds like N-(4-bromo-2,6-dimethylphenyl)-3-phenyl-N-[phenyl(thiocarbonyl)]propanamide, highlights the potential of these compounds in photoreactive applications (Fu, Scheffer, & Trotter, 1998).
Synthesis and Material Science
- Fluorescent ATRP Initiator: The compound's use as an efficient fluorescent ATRP initiator in polymerizations of acrylates is highlighted in Kulai and Mallet-Ladeira's study, indicating its utility in material science (Kulai & Mallet-Ladeira, 2016).
特性
IUPAC Name |
2-bromo-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-7(11)10(13)12-8-3-5-9(14-2)6-4-8/h3-7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKOKTSMJKGAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Chloro-4-methylquinolin-7-ol
860297-02-5
2-(methylthio)pyrimidine-4,6(1H,5H)-dione
1979-98-2; 29639-68-7



![(E)-N-(4-acetamidophenyl)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2473552.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2473556.png)


![3-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2473559.png)


![N-(1-Cyanocyclohexyl)-2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2473564.png)


![Methyl [2-(4-methylphenyl)ethyl]carbamate](/img/structure/B2473571.png)